

Unveiling Pressamina: A Technical Guide to the α 1-Adrenergic Agonist Dimetofrine Hydrochloride

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Compound of Interest

Compound Name: *Pressamina*

Cat. No.: *B1210861*

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Abstract

Pressamina, the hydrochloride salt of dimetofrine, is a synthetic sympathomimetic amine that acts as a selective agonist for α 1-adrenergic receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of **Pressamina**. While detailed historical accounts of its initial discovery remain elusive in readily available literature, its chemical identity and mechanism of action have been established. This document outlines a plausible synthetic route based on established organic chemistry principles for substituted phenethylamines. Furthermore, it details the downstream signaling pathways activated by α 1-adrenergic receptor stimulation and presents a framework for the experimental evaluation of this compound. All quantitative data, where available from analogous compounds, are summarized for comparative analysis.

Introduction

Pressamina, chemically known as dimetofrine hydrochloride, is a substituted phenethylamine with the systematic IUPAC name 4-hydroxy-3,5-dimethoxy- α -[(methylamino)methyl]benzyl alcohol hydrochloride[1]. Its chemical formula is C₁₁H₁₈ClNO₄, with a molecular weight of 263.72 g/mol [2][3]. The compound is the hydrochloride salt of the active base, dimetofrine[2].

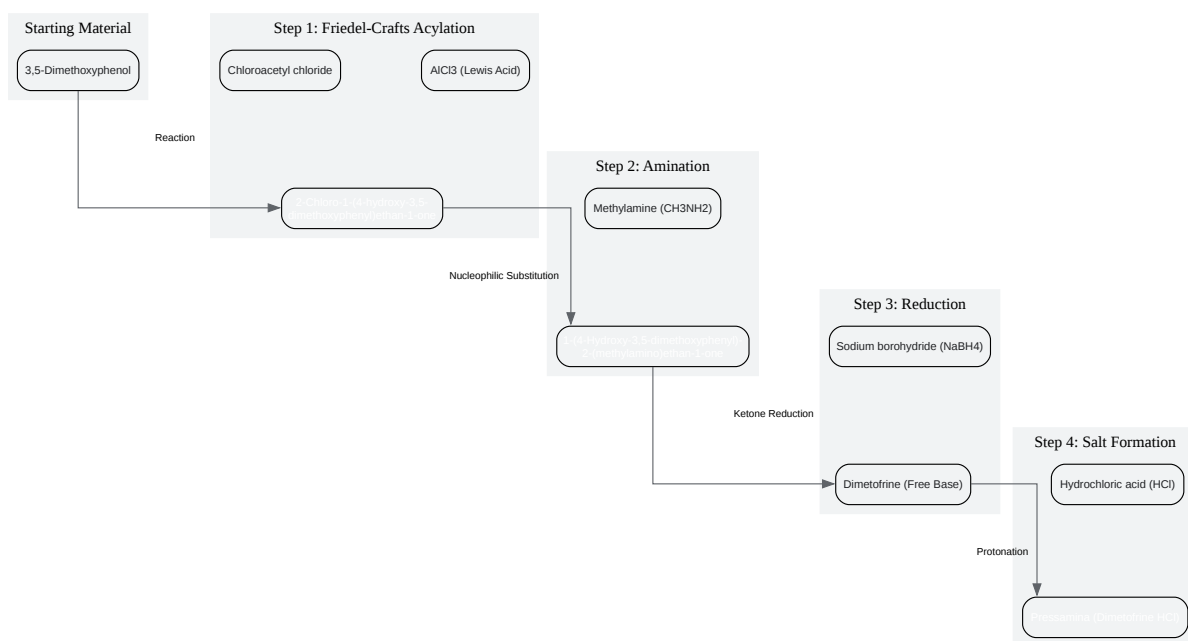
As a selective α 1-adrenergic receptor agonist, **Pressamina** elicits physiological responses by binding to and activating these receptors, which are predominantly located on the smooth muscle of blood vessels. This activation leads to vasoconstriction and a subsequent increase in blood pressure. Consequently, **Pressamina** has been investigated for its potential therapeutic application in managing hypotensive states^[1].

This guide aims to consolidate the available technical information on **Pressamina**, providing a foundational resource for researchers engaged in the study of adrenergic signaling and the development of novel sympathomimetic agents.

Chemical Synthesis

While a specific, detailed experimental protocol for the industrial synthesis of **Pressamina** is not publicly available, a plausible and efficient laboratory-scale synthesis can be devised based on well-established methodologies for the preparation of substituted phenethylamines. The logical workflow for such a synthesis is outlined below.

Logical Synthesis Workflow



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*Plausible synthetic workflow for **Pressamina**.*

Experimental Protocol: A Proposed Synthesis

Step 1: Friedel-Crafts Acylation of 3,5-Dimethoxyphenol

- To a stirred solution of 3,5-dimethoxyphenol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise.
- Allow the mixture to stir for 15 minutes.
- Slowly add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one.
- Purify the crude product by column chromatography on silica gel.

Step 2: Amination with Methylamine

- Dissolve the purified 2-chloro-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran).
- Add an excess of methylamine (e.g., 40% aqueous solution or a solution in ethanol, 3-5 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 24-48 hours.
- Monitor the reaction by TLC.

- Upon completion, remove the solvent under reduced pressure.
- Take up the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate to give 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(methylamino)ethan-1-one.

Step 3: Reduction of the Ketone

- Dissolve the amino ketone from the previous step (1 equivalent) in methanol.
- Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.
- Allow the reaction to stir at room temperature for 2-4 hours.
- Monitor the reaction by TLC.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield dimetofrine as the free base.

Step 4: Formation of the Hydrochloride Salt (**Pressamina**)

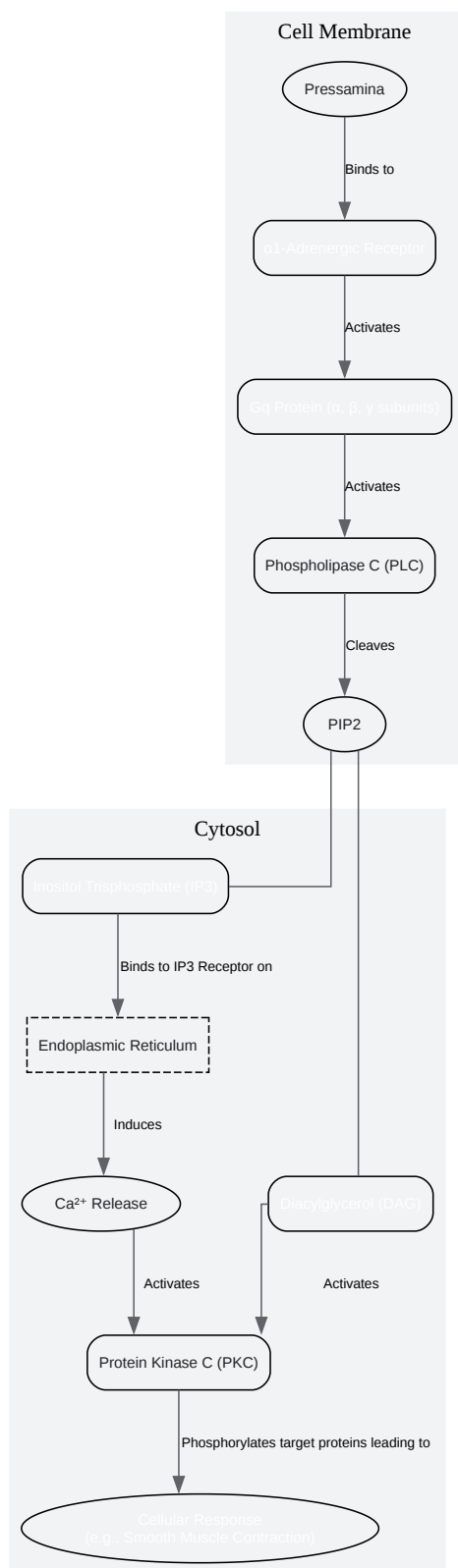
- Dissolve the crude dimetofrine free base in a minimal amount of anhydrous ethanol or isopropanol.
- To this solution, add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in ethanol/ether.
- Stir the mixture, and the hydrochloride salt should precipitate.

- Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield **Pressamina** (dimetofrine hydrochloride).

Mechanism of Action and Signaling Pathway

Pressamina exerts its pharmacological effects through the selective agonism of $\alpha 1$ -adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) of the Gq alpha subunit family. The activation of these receptors initiates a downstream signaling cascade that ultimately leads to a physiological response.

$\alpha 1$ -Adrenergic Receptor Signaling Pathway



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